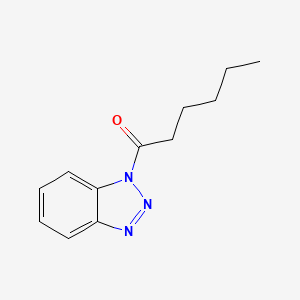

1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one

Description

Significance of Benzotriazole (B28993) as a Versatile Synthetic Auxiliary

Benzotriazole (BtH) is an inexpensive, stable, and odorless compound that has established itself as a highly versatile auxiliary in organic synthesis. nih.gov Its utility stems from a unique combination of chemical properties. The benzotriazole group can be readily introduced into a molecule and subsequently function as an excellent leaving group, facilitating numerous transformations. nih.govindexcopernicus.comlupinepublishers.com

First introduced as a synthetic auxiliary in 1980, its application has grown extensively, particularly in the construction of complex heterocyclic compounds that are otherwise difficult to prepare. indexcopernicus.comlupinepublishers.comlupinepublishers.com The versatility of benzotriazole is rooted in its amphoteric nature; it is both a weak acid and a weak base. indexcopernicus.comlupinepublishers.com This dual characteristic, combined with its ability to act as both an electron-donating and electron-attracting entity, underpins its wide-ranging applications in synthesis. indexcopernicus.comlupinepublishers.comrsc.org In recent years, benzotriazole and its derivatives have also found use as sustainable and cost-effective ligands in various metal-catalyzed coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Table 1: Key Properties of Benzotriazole as a Synthetic Auxiliary

| Property | Description | Significance in Synthesis |

|---|---|---|

| Excellent Leaving Group | The benzotriazole anion is a stable species, making the benzotriazole moiety an effective leaving group in nucleophilic substitution reactions. indexcopernicus.comlupinepublishers.com | Facilitates the introduction of various functional groups by displacement of the benzotriazole unit. |

| Facile Introduction/Removal | It can be easily attached to a substrate and removed at a later stage of a synthetic sequence. nih.gov | Acts as a temporary activating or protecting group that can be cleaved under specific conditions. |

| Amphoteric Nature | It behaves as both a weak acid (pKa 8.2) and a weak base (pKa < 0). indexcopernicus.comlupinepublishers.com | Allows it to participate in a variety of acid- or base-mediated reactions. |

| Electronic Versatility | The molecule exhibits both electron-donating and electron-accepting capabilities. indexcopernicus.comlupinepublishers.comrsc.org | Enables it to stabilize intermediates and influence the electronic nature of the molecule to which it is attached. |

| Stability & Cost | Benzotriazole is a stable, crystalline solid that is commercially available and inexpensive. nih.govrsc.org | Makes it a practical and economical choice for large-scale synthetic applications. |

Overview of N-Acylated Benzotriazoles as Potent Acylating Agents

N-Acylated benzotriazoles are a class of compounds that serve as highly effective and versatile acylating agents. thieme-connect.comdntb.gov.ua They are valuable, shelf-stable crystalline solids that function as neutral alternatives to traditional acylating agents like acyl chlorides and acid anhydrides. thieme-connect.comorganic-chemistry.org The use of N-acylbenzotriazoles overcomes many of the challenges associated with acyl chlorides, which can be unstable, difficult to prepare, or overly reactive. thieme-connect.comresearchgate.net

These reagents have been extensively used for N-, C-, O-, and S-acylation, providing reliable methods for the synthesis of amides, ketones, esters, and thioesters, respectively. thieme-connect.comdntb.gov.uaresearchgate.net Reactions with N-acylbenzotriazoles typically proceed under mild, neutral conditions, and the workup is often straightforward, as the benzotriazole byproduct can be easily removed. thieme-connect.comorganic-chemistry.org This methodology provides high yields of the desired acylated products while avoiding the side reactions, such as diacylation, that can occur with more aggressive reagents. thieme-connect.com The stability and controlled reactivity of N-acylbenzotriazoles make them particularly useful in complex syntheses, including solid-phase peptide synthesis. thieme-connect.comorganic-chemistry.org

Table 2: Comparison of N-Acylated Benzotriazoles and Acyl Chlorides

| Feature | N-Acylated Benzotriazoles | Acyl Chlorides |

|---|---|---|

| Stability | Generally stable, crystalline solids that can be stored. thieme-connect.com | Often unstable, moisture-sensitive liquids or low-melting solids. thieme-connect.com |

| Reactivity | Mild and selective acylating agents. thieme-connect.com | Highly reactive, often leading to exothermic reactions and side products. organic-chemistry.org |

| Reaction Conditions | Typically neutral and mild conditions. organic-chemistry.org | Often require a base to scavenge the HCl byproduct. |

| Byproducts | Benzotriazole, which is easily removed. organic-chemistry.org | Corrosive hydrochloric acid (HCl). |

| Handling | Easier and safer to handle. thieme-connect.com | Can be corrosive and hazardous to handle. |

| Selectivity | High selectivity for N-acylation over O- or S-acylation in certain cases. lookchem.com | Can be less selective, leading to mixtures of products. |

Research Scope on N-Acylated Benzotriazole Derivatives, including Aliphatic Acyl Substituents

The synthetic utility of N-acylated benzotriazoles extends to a broad range of derivatives, encompassing aromatic, heterocyclic, and aliphatic acyl groups. thieme-connect.comorganic-chemistry.org Research has demonstrated that methods for preparing N-acylbenzotriazoles are applicable to a wide spectrum of carboxylic acids, allowing for the generation of a diverse library of acylating agents. organic-chemistry.orgarkat-usa.org

The focus of this article, 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one , is a representative example of an N-acylated benzotriazole bearing a linear aliphatic acyl substituent. The synthesis of such aliphatic derivatives is well-established, often proceeding from the corresponding aliphatic carboxylic acid (in this case, hexanoic acid) and benzotriazole. thieme-connect.comorganic-chemistry.orgnih.gov These aliphatic N-acylbenzotriazoles participate in the full range of acylation reactions, serving as precursors to aliphatic amides, esters, and ketones. For instance, studies have shown the successful synthesis of various aliphatic benzotriazolyl alkyl esters from their corresponding N-acylbenzotriazoles, including derivatives of acetic and propionic acid. nih.gov The predictable reactivity of these compounds makes them reliable reagents in multistep synthesis.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| PubChem CID | 3808824 | nih.gov |

| Molecular Formula | C₁₂H₁₅N₃O | nih.gov |

| Molecular Weight | 217.27 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CCCCCC(=O)N1C2=CC=CC=C2N=N1 | nih.gov |

| InChI Key | GMGRODQXAQKKRE-UHFFFAOYSA-N | nih.gov |

| CAS Number | 331672-94-7 | nih.gov |

| Appearance | Not specified (typically crystalline solid for this class) | |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-9-12(16)15-11-8-6-5-7-10(11)13-14-15/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGRODQXAQKKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h 1,2,3 Benzotriazol 1 Yl Hexan 1 One and Analogous N Acylated Benzotriazoles

Established Synthetic Routes to N-Acyl Benzotriazoles

Traditional methods for the synthesis of N-acyl benzotriazoles have been well-documented, providing reliable pathways to these important intermediates. These routes often begin with readily available carboxylic acids or their derivatives.

Conversion of Carboxylic Acids via Thionyl Chloride Mediation

A prevalent and efficient method for preparing N-acylbenzotriazoles involves the direct reaction of a carboxylic acid with benzotriazole (B28993) in the presence of thionyl chloride (SOCl₂). organic-chemistry.orgthieme-connect.com This one-pot procedure is valued for its mild reaction conditions and broad applicability to a diverse range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants. organic-chemistry.orgnih.gov

The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.orgthieme-connect.com The carboxylic acid is treated with benzotriazole and thionyl chloride, leading to the formation of the corresponding N-acylbenzotriazole in high purity and yield. organic-chemistry.org This method has been successfully applied to synthesize a variety of N-acylbenzotriazoles from substrates such as propionic acid, palmitic acid, and benzoic acid, with yields often exceeding 85%. thieme-connect.com For instance, N-acyl-1H-1,2,3-benzotriazoles derived from various olefinic fatty acids have been prepared in good yields using this approach. nih.gov

An improved version of this one-pot procedure utilizes one equivalent of the carboxylic acid, one equivalent of thionyl chloride, and four equivalents of benzotriazole in dichloromethane. The reaction proceeds at room temperature for approximately two hours, demonstrating success with a wide array of carboxylic acids. thieme-connect.com

Table 1: Synthesis of N-Acylbenzotriazoles using Carboxylic Acid and Thionyl Chloride

| Carboxylic Acid | Product | Yield (%) | Reference |

| Propionic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one | 92 | thieme-connect.com |

| Palmitic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)hexadecan-1-one | 89 | thieme-connect.com |

| Benzoic acid | (1H-1,2,3-Benzotriazol-1-yl)(phenyl)methanone | 93 | thieme-connect.com |

| Methacrylic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-2-en-1-one | 83 | thieme-connect.com |

| Undec-10-enoic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)undec-10-en-1-one | Good | nih.gov |

| (Z)-Octadec-9-enoic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)octadec-9-en-1-one | Good | nih.gov |

Application of Acid Anhydrides in Acyl Benzotriazole Formation

Another established route involves the use of acid anhydrides to activate carboxylic acids for reaction with benzotriazole. arkat-usa.org A notable example is the use of 2,2,2-trifluoroacetic anhydride (B1165640) in anhydrous dichloromethane. arkat-usa.org This method provides a high-yielding, one-pot synthesis under mild conditions and notably avoids the need for an external base. arkat-usa.org

In this procedure, the carboxylic acid is first treated with the acid anhydride, followed by the addition of benzotriazole. The reaction proceeds at room temperature, and after completion, the product can be isolated after concentration and purification. arkat-usa.org This approach has proven effective for a broad range of substrates. arkat-usa.org

Synthesis from Acylated or Aroylated o-Phenylenediamines

A classical approach to the benzotriazole ring system itself involves the diazotization of o-phenylenediamines. gsconlinepress.com In a related method for preparing N-acylbenzotriazoles, a mono-acylated or aroylated o-phenylenediamine (B120857) is treated with nitrous acid. The subsequent hydrolysis of the resulting acylated or aroylated benzotriazole can yield the parent 1,2,3-benzotriazole. gsconlinepress.com While this route establishes the core heterocyclic structure, it is a multi-step process compared to the more direct methods starting from benzotriazole and a carboxylic acid derivative. The direct acylation of benzotriazole is now more commonly employed due to its efficiency. thieme-connect.comarkat-usa.org

Advanced and Green Chemistry Approaches for N-Acylated Benzotriazole Synthesis

Reflecting the broader trend in chemical synthesis, modern methodologies for preparing N-acylbenzotriazoles emphasize efficiency, milder conditions, and reduced environmental impact.

One-Pot Synthetic Protocols for N-Acyl Benzotriazoles

Many of the established methods have been refined into highly efficient one-pot procedures. The thionyl chloride-mediated synthesis is a prime example of a one-pot reaction that avoids the isolation of intermediate acyl chlorides. organic-chemistry.orgthieme-connect.com This approach is lauded for its simplicity, broad applicability, and efficiency, making it a valuable tool in organic synthesis. organic-chemistry.org Similarly, protocols using other coupling reagents, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), have been developed for the one-pot conversion of carboxylic acids into N-acyl benzotriazoles with short reaction times and high yields under mild conditions. arkat-usa.org One-pot procedures are particularly advantageous for preparing derivatives from dicarboxylic acids, which are useful in polymer synthesis. organic-chemistry.orgscielo.org.mx

Table 2: Comparison of One-Pot Synthetic Protocols

| Reagent System | Key Advantages | Substrate Scope | Reference |

| Benzotriazole / SOCl₂ | Mild conditions, high purity, simple | Broad (aliphatic, aromatic, heterocyclic, unsaturated) | organic-chemistry.orgthieme-connect.comnih.gov |

| Mukaiyama Reagent | Easy handling, short reaction time, metal-free | Broad (aliphatic, aromatic, heterocyclic) | arkat-usa.org |

| 2,2,2-Trifluoroacetic Anhydride | No external base, high-yielding, mild conditions | Broad | arkat-usa.org |

Solvent-Free and Microwave Irradiation Techniques

In alignment with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of N-acylated benzotriazoles and their subsequent reactions. mdpi.com Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgnih.govnih.gov

For example, the synthesis of oxazolines and thiazolines from N-acylbenzotriazoles has been efficiently achieved under microwave irradiation, demonstrating the utility of this technology in transformations involving these reagents. acs.org While direct microwave-assisted synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)hexan-1-one is not explicitly detailed in the provided sources, the successful application of microwaves in the synthesis of related N-substituted benzotriazole derivatives suggests its potential applicability. nih.gov

Furthermore, solvent-free approaches, such as mechanochemistry using ball-milling, have been successfully employed for peptide bond formation using N-acylbenzotriazole derivatives. scispace.comacs.org These eco-friendly methods often involve liquid-assisted grinding (LAG) and result in good to excellent yields, with products frequently isolated by simple precipitation in water. scispace.comacs.org This significantly reduces the reliance on volatile organic solvents, improving the environmental profile of the synthesis. scispace.com

Metal-Free Reaction Conditions

Metal-free synthetic routes are gaining prominence due to their environmental and economic advantages. One such method involves the direct N-acylation of azoles through an oxidative cross-coupling of C-H and N-H bonds, catalyzed by potassium iodide. rsc.org Another significant metal-free approach is the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which facilitates the conversion of carboxylic acids into N-acyl benzotriazoles under mild, one-pot conditions. arkat-usa.org This method is noted for its high yields, short reaction times, and broad substrate applicability. arkat-usa.org Furthermore, a facile, one-pot synthesis of N-acylbenzotriazoles from carboxylic acids has been achieved using trichloroacetonitrile (B146778), which proceeds through the in-situ formation of an imidate intermediate. doaj.orgresearchgate.net This protocol is lauded for its simplicity and avoidance of metal catalysts. doaj.orgresearchgate.net

Trichloroacetimidate-Triggered Pathways

A notable metal-free approach involves a trichloroacetimidate-triggered pathway for the synthesis of N-acylbenzotriazoles from their corresponding carboxylic acids. doaj.orgresearchgate.netthieme-connect.com This method utilizes trichloroacetonitrile as a reagent to activate carboxylic acids, leading to the in-situ formation of a trichloroacetimidic anhydride intermediate. thieme-connect.com Subsequent addition of 1H-benzotriazole results in the formation of the desired N-acylbenzotriazole product with the loss of trichloroacetamide. thieme-connect.com This one-pot reaction is typically carried out in an anhydrous solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. doaj.orgresearchgate.net The key advantages of this methodology are its operational simplicity and metal-free conditions. doaj.orgresearchgate.netthieme-connect.com

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative for the synthesis of N-acylbenzotriazoles. One such method involves the reaction of aldehydes and benzotriazole under mild, electrochemical conditions, providing good to excellent yields. researchgate.netresearchgate.net This process avoids the use of superstoichiometric hazardous chemical oxidants and corrosive reagents, thereby minimizing waste. researchgate.net The core of this electrochemical synthesis is the oxidation of a benzotriazole-aldehyde adduct by phthalimido-N-oxy (PINO), which is generated in situ from N-hydroxyphthalimide (NHPI) acting as a redox mediator. researchgate.netresearchgate.net This approach has also been successfully applied to one-pot reactions involving an aldehyde, benzotriazole, and phenol (B47542) to produce phenolic esters. researchgate.net Additionally, a protocol for synthesizing N-(α-alkoxyalkyl)benzotriazoles from azoles, aldehydes, and alcohols has been developed under electrochemical conditions, which notably operates without the need for an acid catalyst or an external oxidant. researchgate.netbohrium.com

Derivation from Aldehydes and N-Chlorobenzotriazole

N-acylbenzotriazoles can be effectively synthesized from aldehydes using N-chlorobenzotriazole in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). researchgate.netarkat-usa.orgresearchgate.net This reaction is typically performed by refluxing the aldehyde and N-chlorobenzotriazole in a solvent like benzene. arkat-usa.orgresearchgate.net The methodology provides a direct conversion of aldehydes to N-acylbenzotriazoles in moderate to high yields. arkat-usa.orgresearchgate.net This approach is particularly useful when the corresponding carboxylic acid is less accessible than the aldehyde. arkat-usa.orgresearchgate.net The reaction mechanism is believed to be radical in nature. researchgate.net

Regioselective Synthesis of N-Acyl Benzotriazole Isomers

The regioselective synthesis of N-substituted benzotriazoles is a critical aspect of their chemistry, as different isomers can exhibit distinct chemical properties and biological activities. While the acylation of benzotriazole can potentially lead to N1 and N2 isomers, many synthetic methods show a high degree of regioselectivity. For instance, N-alkylation of benzotriazole under solvent-free conditions using SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) has been shown to produce 1-alkyl benzotriazoles with high regioselectivity. gsconlinepress.com Similarly, studies on the alkylation of 5-aryl-4-trifluoroacetyltriazoles have demonstrated that the use of sodium carbonate as a base in DMF preferentially yields the 2-substituted isomer. mdpi.com The choice of solvent and base can significantly influence the regiochemical outcome of these reactions. For example, in the synthesis of N-aryl benzotriazoles, DMF in combination with cesium carbonate was found to be the optimal system for N-arylation.

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of N-acyl benzotriazole synthesis. Key factors that are often fine-tuned include the choice of solvent, base, reaction temperature, and stoichiometry of reagents.

In the trichloroacetimidate-triggered synthesis, screening of various bases and solvents is performed to achieve optimal conditions. researchgate.net For the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane, a screening of solvents identified acetonitrile (B52724) and dichloromethane as optimal, and 4-dimethylaminopyridine (B28879) (DMAP) was found to be the most effective base. nih.gov

Microwave irradiation has also been employed to improve reaction conditions. For the N-acylation of anilines using protected aminoacylbenzotriazoles in water, microwave irradiation at 50°C for 15-20 minutes provided better outcomes compared to conventional heating. researchgate.net

In the synthesis using the Mukaiyama reagent, optimization of reagent equivalents and solvent was critical. The best yields were obtained using 1.1 equivalents of 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), 1.1 equivalents of benzotriazole (BtH), and 2.0 equivalents of triethylamine (B128534) (Et3N). arkat-usa.org Solvents like dichloromethane and 2-methyl tetrahydrofuran (B95107) were found to be highly effective. arkat-usa.org

The following table summarizes the optimization of bases in the synthesis of (1H-benzo[d] doaj.orgresearchgate.netarkat-usa.orgtriazol-1-yl)methyl benzoate. nih.gov

| Entry | Base | Solvent | Yield (%) |

| 1 | DMAP | ACN | 93 |

| 9 | Pyridine | ACN | 40 |

| 10 | 2,6-Lutidine | ACN | 35 |

| 11 | DBU | ACN | 65 |

| 12 | KOH | ACN | 0 |

| 13 | t-BuOK | ACN | 0 |

Data sourced from reference nih.gov

This systematic optimization allows for the development of highly efficient and practical synthetic protocols for N-acylated benzotriazoles.

Reactivity and Mechanistic Investigations of N Acylated Benzotriazoles

N-Acylated Benzotriazoles as Precursors in Acyl Transfer Reactions

N-acylated benzotriazoles, such as 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one, are highly valued as acylating agents in organic synthesis. dntb.gov.ua They represent a stable, crystalline, and easily handleable alternative to the more reactive and often unstable acyl chlorides. thieme-connect.comresearchgate.net The core of their reactivity lies in the benzotriazole (B28993) group, which functions as an excellent leaving group, readily displaced by a wide array of nucleophiles, including those based on nitrogen, oxygen, carbon, and sulfur. thieme-connect.comscispace.com

These compounds are typically synthesized in a single step from the corresponding carboxylic acids, a process that is compatible with sensitive functional groups. researchgate.net The resulting N-acylbenzotriazoles are generally stable in air and even to brief exposure to water, which contrasts sharply with the moisture sensitivity of acyl halides. scispace.com This stability, combined with their potent acylating capability under mild conditions, establishes them as pivotal precursors for a variety of acyl transfer reactions, providing an efficient route for the synthesis of amides, esters, ketones, and thioesters. thieme-connect.comresearchgate.net

Nucleophilic Acyl Substitution Reactions Initiated by N-Acyl Benzotriazoles

The primary mode of reaction for N-acyl benzotriazoles is nucleophilic acyl substitution. The benzotriazolide anion is a competent leaving group, facilitating the attack of various nucleophiles at the electrophilic carbonyl carbon. This process forms a tetrahedral intermediate which then collapses, expelling the benzotriazole to yield the acylated product. nih.gov

Amide Formation with Various Amines (Primary, Secondary, Tertiary)

N-acyl benzotriazoles are exceptionally effective reagents for the synthesis of primary, secondary, and tertiary amides. organic-chemistry.orgacs.org They react cleanly and efficiently with aqueous ammonia, as well as primary and secondary amines, under mild and neutral conditions. organic-chemistry.orgacs.org This methodology avoids the highly exothermic and often problematic reactions associated with acyl chlorides. organic-chemistry.orgacs.org

The workup procedure is notably straightforward; the benzotriazole byproduct (BtH) is weakly acidic and can be easily removed by a simple aqueous base wash. organic-chemistry.orgacs.org This method's versatility is demonstrated by its successful application in synthesizing a broad spectrum of amides, including complex structures like α-hydroxyamides and perfluoroalkylated amides, and in peptide synthesis where the chiral integrity of amino acids is maintained. organic-chemistry.orgacs.orgresearchgate.net While the reaction is broadly applicable, its efficiency can be diminished when reacting with severely sterically hindered secondary amines. acs.org

Table 1: Synthesis of Amides from N-Acyl Benzotriazoles and Various Amines Data sourced from Katritzky, A. R., et al. (2000). The Journal of Organic Chemistry. acs.org

| N-Acyl Benzotriazole | Amine | Product | Yield |

|---|

Esterification via Alcoholysis Reactions

N-acyl benzotriazoles also serve as effective reagents for O-acylation, leading to the formation of esters. thieme-connect.com The reaction, which proceeds via alcoholysis, can sometimes occur as a side reaction if alcohols are used as solvents during other transformations, such as aminolysis. acs.org However, this reactivity can be harnessed for preparative ester synthesis. A notable application is the efficient O-acylation of complex molecules like isopropylidene-protected monosaccharides using N-(Cbz-α-aminoacyl)benzotriazoles, which yields valuable α-amino acid–sugar conjugates. thieme-connect.com This demonstrates the utility of N-acyl benzotriazoles for creating ester linkages in sensitive and structurally complex substrates.

C-Acylation of Heterocyclic Substrates

The application of N-acyl benzotriazoles extends to the formation of carbon-carbon bonds through C-acylation reactions, particularly with electron-rich heterocyclic substrates. researchgate.net Under Friedel-Crafts-type conditions, catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄), N-acyl benzotriazoles can acylate heterocycles like pyrroles and indoles with high efficiency and regioselectivity. thieme-connect.comacs.org This method provides a mild and effective alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions. The reaction regiospecifically yields 2-acylpyrroles and 3-acylindoles, showcasing the precise control offered by this methodology. acs.org

Table 2: Regiospecific C-Acylation of Pyrrole (B145914) and Indole (B1671886) Derivatives Data sourced from Katritzky, A. R., et al. (2003). The Journal of Organic Chemistry. acs.org

| N-Acyl Benzotriazole | Heterocyclic Substrate | Product | Yield |

|---|

S-Acylation Reactions, including Thiol-Containing Biomolecules

N-acyl benzotriazoles are mild and highly efficient reagents for S-acylation, enabling the synthesis of thioesters in good to excellent yields (typically 76-99%). organic-chemistry.orgthieme-connect.comresearchgate.net They react smoothly with a variety of thiols, including thiophenol and mercaptoacetic acid, under gentle, room-temperature conditions. thieme-connect.comorganic-chemistry.org This method is particularly valuable for acyl groups where the corresponding acyl chloride is unstable or difficult to prepare. researchgate.netthieme-connect.com

A significant application of this reaction is in the acylation of thiol-containing biomolecules. For instance, N-acyl benzotriazoles can be used to prepare chiral thioesters from N-protected amino acids and peptides with no detectable racemization. thieme-connect.comorganic-chemistry.org The reaction with cysteine, a thiol-containing amino acid, is particularly noteworthy. The selectivity of the acylation (S-acylation vs. N-acylation) can be controlled by the reaction conditions; in the absence of a base, S-acylation is favored, while the presence of a base like triethylamine (B128534) promotes a rapid S-to-N acyl transfer, leading to the N-acylated product. researchgate.net

Benzotriazole Ring Cleavage (BtRC) Methodologies

Beyond their role as acylating agents where the benzotriazole acts as a leaving group, N-acylbenzotriazoles can undergo a more profound transformation known as Benzotriazole Ring Cleavage (BtRC). thieme-connect.comdntb.gov.ua This strategy utilizes the benzotriazole ring itself as a synthon, which can be opened and rearranged to construct new heterocyclic systems. nih.gov

One powerful application of BtRC is the synthesis of 2-aryl benzoxazoles. Mediated by a Lewis acid such as anhydrous aluminum chloride (AlCl₃) at elevated temperatures, N-acylbenzotriazoles undergo an intramolecular cyclization accompanied by the cleavage and rearrangement of the benzotriazole ring. nih.govacs.org This process provides a direct and efficient route to the benzoxazole (B165842) core, a privileged scaffold in medicinal chemistry, from readily available N-acylbenzotriazoles. nih.gov

Table 3: Synthesis of 2-Aryl Benzoxazoles via Lewis-Acid-Mediated BtRC Data sourced from Singh, A. S., et al. (2017). ACS Omega. nih.govacs.org

| Starting N-Acylbenzotriazole | Product | Yield |

|---|

Elucidation of Reaction Mechanisms (e.g., σ-Bond Metathesis, Transition States)

The mechanisms governing the reactions of N-acylated benzotriazoles are diverse, ranging from acyl group transfers to more complex ring-cleavage and rearrangement pathways.

In Lewis-acid-mediated reactions, a plausible mechanism involves the initial coordination of the acid (e.g., AlCl₃) to the N-acylbenzotriazole. acs.org For aryl N-acylbenzotriazoles, this intermediate can favor cyclization through the formation of carbocation complex intermediates, leading to the loss of molecular nitrogen (N₂) and the formation of products like benzoxazoles. acs.org In contrast, aliphatic N-acylbenzotriazoles tend to follow a more traditional Friedel-Crafts acylation pathway under similar conditions. acs.org

Denitrogenative transformations of related N-acyl-1,2,3-triazoles offer further mechanistic insight. Protonation of the acyltriazole can lead to several equilibrated species, with specific protonated forms undergoing N1–N2 bond cleavage. rsc.org This cleavage generates a diazo/diazonium intermediate, which then loses N₂ to form a vinyl cation, ultimately leading to the final product. rsc.org

While direct evidence for σ-bond metathesis in the reactions of this compound is not extensively documented in the provided search results, this mechanism is a recognized pathway in organometallic chemistry. youtube.comyoutube.com It involves a concerted process with a four-centered, kite-shaped transition state where a metal-ligand sigma bond and a sigma bond in a reagent are broken and reformed simultaneously. youtube.comyoutube.com Such mechanisms are typically invoked for early transition metals with d⁰ configurations where oxidative addition is not feasible. youtube.comyoutube.com For instance, rhodium-catalyzed C-H activation reactions have been shown to proceed via a σ-bond metathesis step for asymmetric induction, highlighting its potential role in complex transformations. snnu.edu.cnnih.gov

Another significant mechanistic pathway is the Curtius rearrangement. N-acylbenzotriazoles can react with azide (B81097) donors like diphenylphosphoryl azide (DPPA) to generate an isocyanate intermediate. organic-chemistry.org This highly reactive intermediate is then trapped in situ by various nucleophiles such as amines, alcohols, or thiols to yield ureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org

Chemo- and Regioselectivity in Acylation Processes

N-acylbenzotriazoles are recognized as mild and effective acylating agents, often demonstrating high levels of chemo- and regioselectivity where other reagents fail. nih.gov

Regioselectivity: A key example of their regioselective nature is the C-acylation of electron-rich heterocycles like pyrroles and indoles. In the presence of a Lewis acid such as TiCl₄, N-acylbenzotriazoles preferentially acylate pyrrole and 1-methylpyrrole (B46729) at the 2-position. nih.gov However, by introducing a sterically demanding triisopropylsilyl (TIPS) group at the N1 position of pyrrole, the acylation is directed to the 3-position. nih.gov Similarly, indole and 1-methylindole (B147185) undergo regioselective C-acylation at the 3-position. nih.gov This controlled selectivity makes N-acylbenzotriazoles particularly useful when the corresponding acyl chlorides are unstable or difficult to access. nih.gov

Chemoselectivity: The chemoselectivity of these reagents is evident in their ability to selectively acylate amino groups in the presence of other nucleophilic functional groups, such as hydroxyls. This is particularly valuable in the synthesis and modification of complex molecules like nucleosides. The use of an electron-deficient N-acylbenzotriazole, such as 1-acetyl-4-nitrobenzotriazole, allows for the ready acetylation of the exocyclic amine of cytidine (B196190) and 2'-deoxycytidine, with minimal O-acylation of the sugar's alcohol functionalities. lookchem.com This enhanced selectivity is attributed to the increased reactivity of the acylating agent, which becomes less dependent on the electronic nature of the acyl group itself. lookchem.com

The following table summarizes the selective acylation of various substrates using N-acylbenzotriazoles.

| Substrate | N-Acylbenzotriazole | Catalyst/Conditions | Position of Acylation | Yield (%) |

| Pyrrole | N-(4-tolyl)carbonyl-Bt | TiCl₄ | C-2 | 92 |

| 1-Methylpyrrole | N-(4-tolyl)carbonyl-Bt | TiCl₄ | C-2 | 90 |

| 1-TIPS-pyrrole | N-(4-tolyl)carbonyl-Bt | TiCl₄ | C-3 | 85 |

| Indole | N-(4-tolyl)carbonyl-Bt | TiCl₄ | C-3 | 92 |

| Cytidine | 1-Acetyl-4-nitrobenzotriazole | Room Temperature | N-4 | 89 |

| 2'-Deoxycytidine | 1-Acetyl-4-nitrobenzotriazole | Slow Addition | N-4 | >85 |

Unprecedented Reactivity Patterns, such as Methylene (B1212753) Insertion

Beyond their role as acylating agents, N-acylbenzotriazoles can participate in novel and unexpected reactions. A prominent example is the unprecedented methylene (CH₂) insertion for the synthesis of benzotriazolyl alkyl esters (BAEs). nih.gov

This reaction utilizes dichloromethane (B109758) (DCM), typically a solvent, as a C-1 surrogate. When an N-acylbenzotriazole is treated with a base in DCM, a CH₂ group is inserted between the benzotriazole nitrogen and the carbonyl carbon, forming a BAE. nih.gov This transformation is significant as it represents a rare case of using DCM for carbon-heteroatom bond formation. nih.gov

The proposed mechanism involves three key steps:

Base-catalyzed hydrolysis: The N-acylbenzotriazole is first hydrolyzed by the base. nih.gov

In situ formation of chloromethyl benzotriazole: The resulting benzotriazole anion reacts with DCM to form chloromethyl benzotriazole. nih.gov

Nucleophilic substitution: The acyloxy anion, also generated in the first step, then displaces the chloride from chloromethyl benzotriazole to yield the final benzotriazolyl alkyl ester product. nih.gov

This methodology has been shown to be general and applicable to a variety of N-acylbenzotriazoles, providing a convenient route to bifunctional BAEs under mild conditions. nih.gov

The scope of this methylene insertion reaction is demonstrated in the table below.

| N-Acylbenzotriazole (R-CO-Bt) | Base | Product (R-COO-CH₂-Bt) | Yield (%) |

| R = Phenyl | K₂CO₃ | Benzoyloxymethyl-benzotriazole | 85 |

| R = 4-Methylphenyl | K₂CO₃ | (4-Methylbenzoyloxy)methyl-benzotriazole | 82 |

| R = 4-Methoxyphenyl | K₂CO₃ | (4-Methoxybenzoyloxy)methyl-benzotriazole | 80 |

| R = 4-Chlorophenyl | K₂CO₃ | (4-Chlorobenzoyloxy)methyl-benzotriazole | 88 |

| R = 2-Naphthyl | K₂CO₃ | (Naphthalene-2-carbonyloxy)methyl-benzotriazole | 75 |

Structural Characterization and Elucidation of N Acylated Benzotriazoles

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of N-acylated benzotriazoles, offering non-destructive analysis of their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-acylated benzotriazoles.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For a compound like 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one, the spectrum is typically divided into two regions. The aromatic region shows signals for the four protons on the benzotriazole (B28993) ring, usually appearing as complex multiplets between δ 7.5 and 8.4 ppm. arkat-usa.orgarkat-usa.org The downfield shift of one proton, often a doublet around δ 8.3-8.4 ppm, is characteristic of the proton at position 4, which is significantly influenced by the anisotropic effect of the adjacent triazole ring and carbonyl group. arkat-usa.org The aliphatic region displays signals corresponding to the hexanoyl chain. The α-methylene protons (adjacent to the carbonyl group) are the most deshielded of the chain, appearing as a triplet. The subsequent methylene (B1212753) groups appear progressively upfield, with the terminal methyl group exhibiting a characteristic triplet signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) is readily identified by its significant downfield chemical shift, typically in the range of δ 165-175 ppm. arkat-usa.orgarkat-usa.org The six carbon atoms of the benzotriazole ring produce signals in the aromatic region (δ 114-146 ppm). arkat-usa.org The carbons of the hexanoyl chain appear in the aliphatic region, with the α-carbon being the most downfield due to the influence of the carbonyl group.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments made from 1D spectra. COSY experiments establish proton-proton couplings within the benzotriazole ring and along the aliphatic chain, while HMBC reveals long-range correlations between protons and carbons (e.g., between the α-methylene protons and the carbonyl carbon), confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of similar N-acylated benzotriazoles. arkat-usa.orgarkat-usa.org

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-4 | Benzotriazole | 8.35 - 8.45 | d | ~8.2 |

| H-7 | Benzotriazole | 8.15 - 8.25 | d | ~8.4 |

| H-5 | Benzotriazole | 7.65 - 7.75 | m | |

| H-6 | Benzotriazole | 7.50 - 7.60 | m | |

| α-CH₂ | Hexanoyl | 3.60 - 3.70 | t | ~7.5 |

| β-CH₂ | Hexanoyl | 1.80 - 1.90 | quint | ~7.5 |

| γ, δ-CH₂ | Hexanoyl | 1.35 - 1.50 | m | |

| ε-CH₃ | Hexanoyl | 0.90 - 1.00 | t | ~7.3 |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| C=O | Carbonyl | 170.0 - 171.0 | ||

| C-3a | Benzotriazole | 145.5 - 146.5 | ||

| C-7a | Benzotriazole | 131.0 - 132.0 | ||

| C-5 | Benzotriazole | 130.5 - 131.5 | ||

| C-6 | Benzotriazole | 126.0 - 127.0 | ||

| C-4 | Benzotriazole | 120.0 - 121.0 | ||

| C-7 | Benzotriazole | 114.0 - 115.0 | ||

| α-C | Hexanoyl | 37.0 - 38.0 | ||

| β-C | Hexanoyl | 31.0 - 32.0 | ||

| γ-C | Hexanoyl | 24.0 - 25.0 | ||

| δ-C | Hexanoyl | 22.0 - 23.0 | ||

| ε-C | Hexanoyl | 13.5 - 14.5 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For N-acylated benzotriazoles, the most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) group. This band typically appears in the range of 1700-1720 cm⁻¹, providing clear evidence of the acylation of the benzotriazole ring. arkat-usa.org

Other significant absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). Vibrations associated with the benzotriazole ring system, such as C=C and C-N stretching, are observed in the fingerprint region (1615-1000 cm⁻¹). The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms that the benzotriazole nitrogen has been acylated. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for N-Acylated Benzotriazoles

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzotriazole) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Hexanoyl) |

| 1720 - 1700 | C=O Stretch (strong) | Amide (Carbonyl) |

| 1615 - 1450 | C=C Stretch | Aromatic Ring |

| 1380 - 1230 | C-N Stretch | Triazole-Carbonyl |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₂H₁₅N₃O), the experimentally measured mass of the protonated molecular ion ([M+H]⁺) would be compared to the theoretically calculated mass. A match within a very small tolerance (typically < 5 ppm) confirms the molecular formula.

Analysis of the fragmentation pattern can also provide structural information. A common fragmentation pathway observed for N-acyl benzotriazoles upon electron impact is the loss of a stable dinitrogen molecule (N₂), a characteristic fragmentation of the benzotriazole ring system. researchgate.net Other observed fragments may correspond to the acylium ion or the benzotriazole cation.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N₃O |

| Calculated Mass [M+H]⁺ | 218.1288 |

| Typical Found Mass [M+H]⁺ | 218.1290 |

| Mass Difference | < 1 ppm |

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for this compound is not available, analysis of the closely related compound 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone provides a representative example of the structural features of N-acyl benzotriazoles. nih.gov The analysis confirms the N-acylation at the N1 position of the benzotriazole ring. The benzotriazole ring system is found to be nearly planar. nih.gov The crystallographic data also reveals the dihedral angle between the plane of the benzotriazole ring and the acyl substituent, as well as any intermolecular forces, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov

Table 4: Representative Crystal Data for an N-Acylated Benzotriazole Data for 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃N₃O₂ |

| Formula Weight (Mᵣ) | 267.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4209 (1) |

| b (Å) | 24.4894 (5) |

| c (Å) | 10.0555 (2) |

| β (°) | 98.552 (2) |

| Volume (V) (ų) | 1320.07 (4) |

| Z (molecules/cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. The experimental results are compared with the theoretically calculated percentages based on the proposed molecular formula. Agreement between the found and calculated values (typically within ±0.4%) serves as a crucial verification of the compound's elemental composition and purity. scielo.org.mxacs.org

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₅N₃O)

| Element | Calculated % | Typical Found % |

| Carbon (C) | 66.34 | 66.41 |

| Hydrogen (H) | 6.96 | 6.92 |

| Nitrogen (N) | 19.34 | 19.29 |

Computational and Theoretical Investigations on N Acylated Benzotriazole Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For N-acylbenzotriazoles, DFT calculations provide fundamental insights into the distribution of electrons and the nature of molecular orbitals, which are key determinants of chemical reactivity.

Studies on benzotriazole (B28993) derivatives reveal that the electronic structure is significantly influenced by the nature and position of substituents. nih.gov In 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one, the hexanoyl group is attached to the N1 position of the benzotriazole ring. DFT calculations can be employed to determine various electronic parameters that characterize its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For N-acylbenzotriazoles, the LUMO is typically centered on the carbonyl group, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In an N-acylbenzotriazole, the MEP would show a region of high positive potential (electrophilic site) around the carbonyl carbon and negative potential (nucleophilic sites) around the carbonyl oxygen and the nitrogen atoms of the triazole ring. This visualization helps predict how the molecule will interact with other reagents.

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Indicates the molecule's ability to accept electrons; a low value points to a strong electrophilic site (carbonyl carbon). |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A significant gap suggests good kinetic stability. |

| NBO Charge on Carbonyl Carbon | ~ +0.6 to +0.8 e | Confirms the high electrophilicity of the carbonyl carbon, making it the primary site for nucleophilic attack. |

| NBO Charge on Carbonyl Oxygen | ~ -0.5 to -0.7 e | Indicates a nucleophilic site. |

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions by calculating the potential energy surface. For this compound, the most characteristic reaction is acyl transfer to a nucleophile, where the benzotriazolide anion acts as a good leaving group. organic-chemistry.org

Theoretical models can trace the entire reaction pathway from reactants to products, identifying key stationary points: local minima corresponding to reactants, intermediates, and products, and first-order saddle points corresponding to transition states (TS). researchgate.net The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. mit.edu

The acylation reaction of an amine with this compound, for instance, is expected to proceed via a stepwise mechanism. The reaction would initiate with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, breaking the N-C bond and expelling the stable benzotriazolide anion to form the final amide product.

Computational workflows can automate the process of finding these reaction profiles. mit.edu By calculating the Gibbs free energy of each stationary point along the reaction coordinate, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, a low calculated activation energy would be consistent with the high reactivity observed experimentally for N-acylbenzotriazoles in acylation reactions. organic-chemistry.orgorganic-chemistry.org

| Reaction Step | Stationary Point | Relative Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | N-Acylbenzotriazole + Amine | 0.0 |

| Formation of Tetrahedral Intermediate | Transition State 1 (TS1) | +15 to +20 |

| Intermediate | Tetrahedral Intermediate | +5 to +10 |

| Collapse of Intermediate | Transition State 2 (TS2) | +8 to +13 |

| Products | Amide + Benzotriazolide Anion | -10 to -15 |

Analysis of Structure-Reactivity Relationships through Theoretical Approaches

Theoretical approaches are highly effective for establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR). nih.govresearchgate.net These models correlate the structural or electronic features of a series of molecules with their chemical reactivity or biological activity.

For N-acylbenzotriazoles, theoretical methods can elucidate how changes in the acyl group affect the compound's acylating efficiency. By comparing a series of N-acylbenzotriazoles (e.g., with acetyl, propanoyl, and hexanoyl groups), computational studies can quantify the influence of the alkyl chain. For this compound, the hexanoyl group's pentyl chain may exert subtle electronic and steric effects. While alkyl groups are generally electron-donating, which could slightly decrease the electrophilicity of the carbonyl carbon compared to a smaller acyl group, this effect is often minimal. Experimental results for some reactions involving N-acylbenzotriazoles suggest that increasing the length of the alkyl group can increase product yield, possibly due to changes in electron density around the acyl group. researchgate.net

DFT-derived descriptors can be used to build SRR models. For example, a linear correlation might be established between the calculated LUMO energy or the NBO charge on the carbonyl carbon and the experimentally observed reaction rate for a series of N-acylbenzotriazoles. A lower LUMO energy and a more positive charge on the carbonyl carbon would be expected to correlate with a faster reaction rate with nucleophiles. Such analyses provide a predictive framework for designing new acylating agents with tailored reactivity. The benzotriazole moiety itself is a superb leaving group, a property that can be rationalized theoretically by the stability of the resulting benzotriazolide anion, where the negative charge is delocalized over the aromatic system.

| Acyl Group | Compound Name | Calculated LUMO Energy (eV, illustrative) | Calculated Charge on C=O Carbon (e, illustrative) | Predicted Relative Reactivity |

|---|---|---|---|---|

| Acetyl | 1-(1H-1,2,3-Benzotriazol-1-yl)ethan-1-one | -1.55 | +0.78 | High |

| Propanoyl | 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one | -1.52 | +0.77 | High |

| Hexanoyl | This compound | -1.50 | +0.76 | High |

Advanced Applications and Derivatization Strategies for N Acylated Benzotriazole Scaffolds in Synthetic Organic Chemistry

Building Blocks for Complex Organic Molecules

N-acylated benzotriazoles are valuable synthons for the construction of complex organic molecules due to their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov These shelf-stable crystalline compounds serve as neutral acylating agents, circumventing the often harsh conditions required when using acyl halides or anhydrides. mdpi.comresearchgate.net The versatility of N-acylbenzotriazoles, including aliphatic derivatives like 1-(1H-1,2,3-benzotriazol-1-yl)hexan-1-one, allows for the introduction of acyl groups into a wide array of substrates.

For instance, they are proficient in the C-acylation of ketone enolates, providing a regioselective route to β-diketones. researchgate.net This methodology is also applicable to the regioselective and regiospecific C-acylation of electron-rich heterocycles such as pyrroles and indoles. mdpi.com Furthermore, the benzotriazole (B28993) group can be strategically cleaved or substituted, allowing for further molecular elaboration. nih.gov This adaptability makes N-acylated benzotriazoles reliable building blocks for synthesizing multifunctional compounds. Benzotriazolyl alkyl esters (BAEs), which can be synthesized from N-acylbenzotriazoles, are themselves bifunctional building blocks for creating a myriad of chemical structures. organic-chemistry.org

Preparation of Diverse Carbonyl Derivatives (e.g., β-diketones, thioesters, acyl azides)

A significant application of N-acylated benzotriazoles lies in their conversion to a wide range of carbonyl-containing compounds under mild reaction conditions.

β-Diketones: N-acylbenzotriazoles are effective C-acylating reagents for the synthesis of β-dicarbonyl compounds. researchgate.net The reaction of an N-acylbenzotriazole, such as this compound, with a ketone enolate leads to the formation of a 1,3-diketone. This transformation is highly regioselective, generally avoiding the O-acylation products that can be problematic with other acylating agents. researchgate.net The stability and neutral character of N-acylbenzotriazoles make them advantageous compared to reagents like acid chlorides. researchgate.net

Thioesters: Thioesters are important intermediates in organic synthesis, and N-acylbenzotriazoles provide a convenient route for their preparation. organic-chemistry.orgbeilstein-journals.orgethernet.edu.et They act as mild S-acylating agents in reactions with various thiols. organic-chemistry.orgbeilstein-journals.orgethernet.edu.etorganic-chemistry.org This method is particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. beilstein-journals.orgethernet.edu.et The reaction proceeds efficiently under mild conditions, often at room temperature, and is compatible with a range of functional groups. organic-chemistry.orgbeilstein-journals.orgethernet.edu.et

Reaction of N-acylbenzotriazoles with Thiols

| N-Acylbenzotriazole Reactant | Thiol Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoylbenzotriazole | Thiophenol | S-Phenyl benzothioate | 95 | organic-chemistry.orgbeilstein-journals.orgethernet.edu.et |

| N-Benzoylbenzotriazole | Benzyl mercaptan | S-Benzyl benzothioate | 92 | organic-chemistry.orgbeilstein-journals.orgethernet.edu.et |

Acyl Azides: Acyl azides are valuable precursors for the synthesis of amines, urethanes, and amides via the Curtius rearrangement. N-acylbenzotriazoles can be readily converted to acyl azides upon treatment with an azide (B81097) source, such as sodium azide. acs.orgmdpi.com This method avoids the use of harsh acid activators or nitrosating agents that are often required in traditional syntheses from acid chlorides or hydrazides. acs.org The reaction proceeds in good yields and is applicable to a variety of N-acylbenzotriazoles, including those with aliphatic side chains. acs.orgmdpi.com

Synthesis of Novel Heterocyclic Systems and Hybrid Molecules

The reactivity of the N-acylbenzotriazole moiety has been extensively harnessed for the synthesis of a diverse range of heterocyclic compounds. nih.gov The benzotriazole group can act as a synthetic auxiliary that facilitates cyclization reactions. For example, N-acylbenzotriazoles are precursors for the synthesis of oxazolines and thiazolines. nih.gov They also play a role in the construction of more complex fused heterocyclic systems.

Furthermore, the benzotriazole unit itself can be incorporated into hybrid molecules, which are compounds containing two or more distinct bioactive scaffolds. This approach to drug design aims to create new therapeutic agents with improved or novel activities. Benzotriazole and its derivatives have been combined with other heterocyclic systems, such as 1,2,4-triazole, to generate hybrid molecules with potential antimicrobial and antioxidant properties. raco.cat The synthesis of such hybrids often involves the derivatization of the benzotriazole core, where N-acylation can be a key step in the synthetic sequence. The creation of hybrid molecules containing benzimidazole (B57391) and benzotriazole fragments has also been explored for developing new cytotoxic agents.

Utility in Polymer Chemistry

The application of N-acylbenzotriazoles extends into the realm of polymer chemistry. Bis(N-acylbenzotriazoles) derived from dicarboxylic acids are particularly useful in this context. These bifunctional monomers can undergo reactions with diamines or diols to form polyamides and polyesters, respectively. The mild reaction conditions and high yields associated with benzotriazole-mediated acylations are advantageous for polymerization reactions. The use of polymer-supported benzotriazole derivatives has also been investigated, where the benzotriazole acts as a leaving group that remains attached to the polymer backbone, simplifying product purification.

Benzotriazole as a Tunable Leaving Group in Controlled Organic Transformations

A key feature that underpins the extensive utility of N-acylbenzotriazoles is the excellent leaving group ability of the benzotriazolide anion. acs.org This property allows for the efficient transfer of the acyl group to a wide variety of nucleophiles under mild conditions. The benzotriazole moiety is a versatile and "tunable" leaving group because its reactivity can be modulated by substituents on the benzotriazole ring, although this is less common for the parent benzotriazole itself.

The departure of the benzotriazolide anion is facile, and the byproduct, benzotriazole, is generally easy to remove from the reaction mixture due to its solubility characteristics. This controlled reactivity allows for selective acylations, as seen in the preferential C-acylation of enolates over O-acylation. researchgate.net The predictable nature of the benzotriazole leaving group has established N-acylbenzotriazoles as reliable and versatile reagents in a multitude of organic transformations. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-Benzoylbenzotriazole |

| Thiophenol |

| S-Phenyl benzothioate |

| Benzyl mercaptan |

| S-Benzyl benzothioate |

| N-Acetylbenzotriazole |

| Ethyl mercaptoacetate |

| S-Acetyl ethyl thioglycolate |

| Pyrrole (B145914) |

| Indole (B1671886) |

| Oxazoline |

| Thiazoline |

| 1,2,4-Triazole |

Future Research Perspectives in N Acylated Benzotriazole Chemical Synthesis

Development of Next-Generation Sustainable Synthetic Methods

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. Future research in the synthesis of N-acylated benzotriazoles will prioritize the development of environmentally benign and resource-efficient processes that minimize waste and energy consumption.

Key future directions include:

Mechanochemistry: Solid-state synthesis using techniques like ball-milling and liquid-assisted grinding (LAG) represents a frontier in sustainable chemistry. acs.orgscispace.com These solvent-free or low-solvent methods have already shown promise in the synthesis of peptides using N-acyl benzotriazole (B28993) derivatives. acs.orgresearchgate.net Future work will likely focus on expanding the scope of mechanochemical methods to a broader range of N-acylations and exploring the fundamental mechanisms of reactivity in the solid state.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. uc.pt The application of flow chemistry to the synthesis of N-acylbenzotriazoles could enable the use of highly reactive intermediates and provide access to reaction conditions unattainable in batch processes. This approach is particularly promising for optimizing multi-step sequences where intermediates are generated and consumed in a continuous stream.

Aqueous and Benign Solvent Systems: Moving away from traditional volatile organic compounds is a core goal of green chemistry. Research into performing N-acylation reactions in water or other green solvents like 2-methyltetrahydrofuran (B130290) (2-meTHF) is expected to intensify. mdpi.comarkat-usa.org Successful implementation of aqueous systems on a larger scale will require the development of new catalysts and reaction conditions that are compatible with water while maintaining high efficiency and selectivity. researchgate.net

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity under mild conditions. While the hydrolytic activity of some enzymes on N-acyl derivatives is known, the future may see the engineering of novel enzymes (e.g., acyltransferases) for the direct synthesis of N-acylated benzotriazoles from carboxylic acids. researchgate.net This would represent a significant step towards fully biocompatible synthetic routes.

Electrosynthesis: Electrochemical methods provide a reagent-free way to activate molecules. Facile electrosynthesis of N-acyl benzotriazoles from aldehydes and benzotriazole has been demonstrated, and future research is expected to explore the broader applicability and scalability of this clean activation strategy. acs.org

Table 1: Comparison of Sustainable Synthesis Methods for N-Acylated Benzotriazoles

| Method | Key Advantages | Future Research Focus |

| Mechanochemistry | Solvent-free/low-solvent, high efficiency, reduced waste. acs.org | Scope expansion, mechanistic studies, scalability. |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up, process intensification. uc.pt | Integration into multi-step synthesis, discovery of novel reaction windows. |

| Aqueous Synthesis | Environmentally benign, low cost, non-flammable solvent. mdpi.com | Development of water-tolerant catalysts, overcoming solubility challenges. |

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild conditions, biodegradable catalysts. | Enzyme discovery and engineering, process optimization for synthesis. |

| Electrosynthesis | Reagent-free activation, use of electricity as a clean "reagent". acs.org | Broadening substrate scope, development of advanced electrode materials. |

Discovery of Unexplored Reactivity Manifolds

While N-acylbenzotriazoles are primarily known as acyl transfer agents, their rich chemical structure suggests potential for currently unexplored modes of reactivity. Future research will aim to unlock these novel transformation pathways, moving beyond simple acylation.

Promising areas of investigation include:

Denitrogenative Transformations: Inspired by recent discoveries in the chemistry of N-acyl-1,2,3-triazoles, which can undergo ring cleavage with loss of N₂, future studies may explore whether N-acylbenzotriazoles can be induced to undergo similar denitrogenative processes. rsc.orgrsc.org Such reactivity, potentially triggered by transition metals or photoredox catalysis, would generate highly reactive intermediates and open unprecedented synthetic routes.

Non-Acylative Coupling Reactions: Recent work has shown that N-acylbenzotriazoles can participate in unexpected reactions, such as acting as precursors for Friedel-Crafts alkylation rather than the expected acylation. researchgate.net Another novel transformation involves using dichloromethane (B109758) as a C-1 surrogate to insert a methylene (B1212753) group, forming benzotriazolyl alkyl esters. nih.gov These discoveries signal a paradigm shift, suggesting that the benzotriazole moiety can direct reactivity in unforeseen ways. Future efforts will focus on systematically exploring these non-canonical reaction pathways.

Photoredox and Electrochemical Catalysis: The application of photoredox and electrochemical catalysis could unveil new reactivity patterns. For instance, single-electron transfer to or from the N-acylbenzotriazole moiety could generate radical intermediates, enabling participation in radical-based coupling reactions that are inaccessible under thermal conditions. This would dramatically expand their synthetic utility beyond two-electron polar chemistry.

Expanded Scope in the Construction of Highly Functionalized Organic Architectures

The reliability and mildness of N-acylbenzotriazole chemistry make it an ideal tool for the synthesis of complex, high-value molecules. Future applications will focus on leveraging its unique attributes to build increasingly sophisticated molecular architectures that are difficult to access with other methods.

Key growth areas are anticipated to be:

Total Synthesis of Natural Products: The stability and chemoselectivity of N-acylbenzotriazoles make them well-suited for late-stage functionalization in the total synthesis of complex natural products. Their ability to acylate sensitive substrates without racemization is particularly valuable. scielo.org.mx

Polymer and Materials Science: The synthesis of bis(N-acylbenzotriazoles) from dicarboxylic acids provides stable, reactive monomers for the preparation of high-performance polymers like polyamides and polyesters. scielo.org.mxorganic-chemistry.org Future research will likely explore the creation of novel functional materials with tailored electronic, optical, or mechanical properties based on these versatile building blocks.

Bioconjugation and Medicinal Chemistry: The mild conditions required for reactions with N-acylbenzotriazoles are compatible with sensitive biological molecules. This will drive their increased use in bioconjugation, such as attaching functional small molecules to proteins or peptides, and in the synthesis of complex drug candidates and peptide analogues. scispace.comrsc.org

Table 2: Selected Applications in Complex Molecule Synthesis

| Application Area | Role of N-Acylbenzotriazole | Future Potential |

| Peptide Synthesis | Stable, racemization-free amino acid activation. researchgate.net | Synthesis of complex peptide analogues and peptidomimetics. rsc.org |

| Heterocycle Synthesis | Regiospecific C-acylation of pyrroles and indoles. nih.gov | Development of cascade reactions for rapid assembly of fused heterocyclic systems. |

| Polymer Chemistry | Monomer synthesis from dicarboxylic acids. scielo.org.mx | Creation of novel functional polymers and advanced materials. |

| Medicinal Chemistry | Synthesis of drug conjugates and complex active pharmaceutical ingredients. researchgate.net | Late-stage functionalization and bioconjugation under biocompatible conditions. |

Integration of Advanced Computational Design for Reaction Innovation

The synergy between computational chemistry and experimental synthesis is set to redefine how chemical reactions are discovered and optimized. For N-acylbenzotriazoles, integrating advanced computational tools will accelerate innovation, enabling a more predictive and less empirical approach to research.

Future developments will be driven by:

Predictive Reactivity Modeling: While in silico tools are currently used to predict the biological activity of benzotriazole derivatives, these methods will be increasingly applied to predict chemical reactivity. ijpsjournal.comnih.gov Quantum mechanical calculations (e.g., Density Functional Theory) can elucidate reaction mechanisms, predict activation barriers, and explain unexpected outcomes, guiding the rational design of new reactions and catalysts. researchgate.net

Machine Learning for Reaction Optimization: The growing availability of large chemical reaction datasets enables the use of machine learning (ML) to predict optimal reaction conditions. beilstein-journals.orgchemrxiv.org ML models can be trained to identify the ideal solvent, catalyst, temperature, and stoichiometry for a given transformation involving an N-acylbenzotriazole, drastically reducing the experimental effort required for optimization. doaj.org As high-throughput experimentation (HTE) becomes more common, it will generate the vast datasets needed to build highly accurate and predictive ML models. beilstein-journals.org

In Silico Reagent Design: Computational methods will be used not only to understand existing reagents but also to design new ones with tailored properties. By modifying the substituents on the benzotriazole or acyl moieties in silico, chemists can fine-tune steric and electronic properties to achieve enhanced reactivity, selectivity, or specific physical characteristics (e.g., solubility) before committing to laboratory synthesis.

This data-driven approach will create a powerful feedback loop where computational predictions guide experiments, and experimental results refine the predictive models, leading to an accelerated pace of discovery in the chemistry of N-acylbenzotriazoles.

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,2,3-benzotriazol-1-yl)hexan-1-one, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution reactions. For example, 1-(methylsulfonyl)-1H-benzotriazole reacts with phenylpropiolic acid to form 1-(1H-benzotriazol-1-yl)hexan-1-one. Key steps include:

- Activation of the carbonyl group using benzotriazole derivatives (e.g., via sulfonylation).

- Purification via column chromatography (hexanes/ethyl acetate) and characterization by - and -NMR to confirm regioselectivity and purity .

- Monitoring reaction progress using TLC or HPLC to ensure completion of intermediate steps.

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of benzotriazole derivatives?

- NMR Spectroscopy : -NMR peaks at δ 1.93 (d, 3H) and δ 7.35–8.10 (aromatic protons) confirm substituent positions. -NMR signals (e.g., δ 202.9 for ketones) validate functional groups .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX programs) provides bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to resolve stereochemical ambiguities. Refinement with SHELXL ensures R-factors < 0.05 for high-confidence structural models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Parameter Constraints : Use SHELXL’s restraints for disordered atoms (e.g., anisotropic displacement parameters) to mitigate overfitting .

- Twinned Data : Employ twin-law matrices in SHELXL for non-merohedral twinning, common in benzotriazole derivatives due to planar aromatic systems .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements, ensuring data integrity .

Q. What strategies optimize reaction yields in benzotriazole-mediated synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates by stabilizing transition states .

- Base Optimization : Use aqueous NaOH (3 equiv) to deprotonate intermediates, minimizing side reactions like ketone enolization .

- Temperature Control : Stirring at 25°C for 12–24 h balances reaction kinetics and byproduct formation.

Q. How can computational methods predict reactivity trends in benzotriazole derivatives?

- DFT Calculations : Model transition states (e.g., Gaussian 16) to assess activation energies for nucleophilic attacks.

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates to design electron-deficient benzotriazole analogs for higher reactivity .

Data Contradiction Analysis

Q. How to address inconsistencies between experimental and computational bond lengths in benzotriazole derivatives?

- Basis Set Selection : Use def2-TZVP basis sets in DFT to reduce deviations (<0.02 Å) from X-ray data.

- Thermal Motion Artifacts : Apply TLS (translation-libration-screw) models in SHELXL refinement to account for dynamic disorder in crystallographic data .

Methodological Best Practices

Q. What protocols ensure reproducibility in benzotriazole-based syntheses?

- Stoichiometric Precision : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis of intermediates.

- Chromatography : Employ gradient elution (e.g., 10:1 to 3:1 hexanes/ethyl acetate) for optimal separation of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.